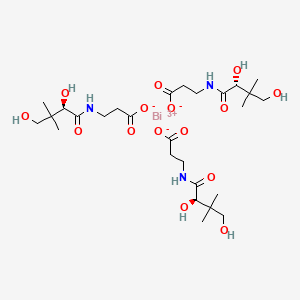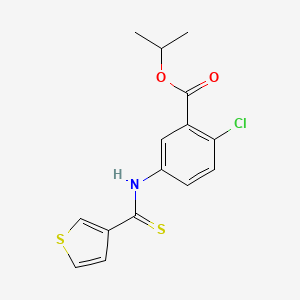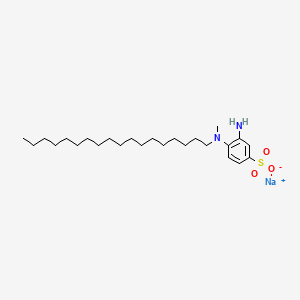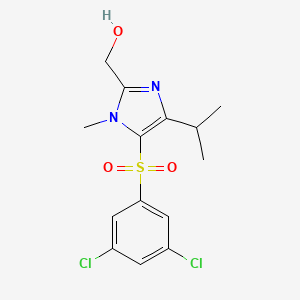
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a methanol group, and a sulfonyl group attached to a dichlorophenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes .
Méthodes De Préparation
The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves several steps, typically starting with the preparation of the imidazole ring. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through a sulfonation reaction using chlorosulfonic acid.
Addition of the Dichlorophenyl Moiety: This step involves the reaction of the intermediate compound with 3,5-dichlorobenzene under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol or sulfonyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-: This compound has a similar structure but includes a pyridinylmethyl group, which may impart different chemical properties and applications.
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-4-(1-methylethyl)-1-((1-oxido-4-pyridinyl)methyl)-:
The uniqueness of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
178980-02-4 |
|---|---|
Formule moléculaire |
C14H16Cl2N2O3S |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
[5-(3,5-dichlorophenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H16Cl2N2O3S/c1-8(2)13-14(18(3)12(7-19)17-13)22(20,21)11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3 |
Clé InChI |
LZPGWPLAVRGRNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CO)C)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


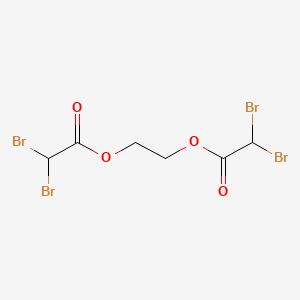
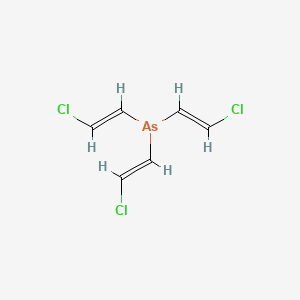
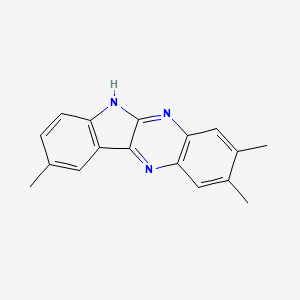
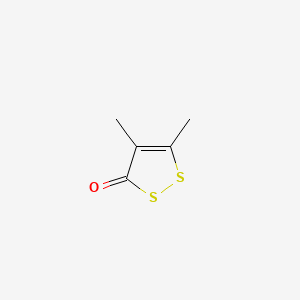

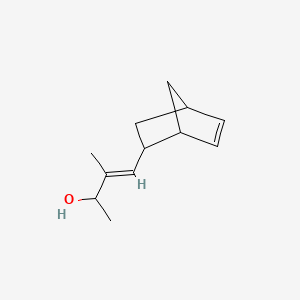
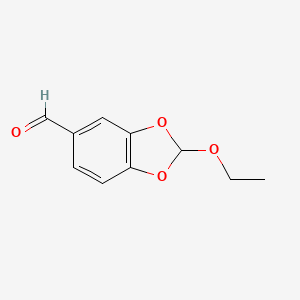
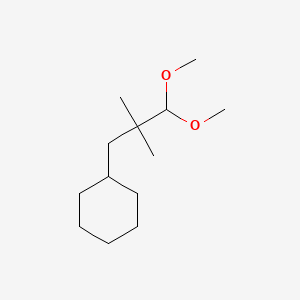

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
